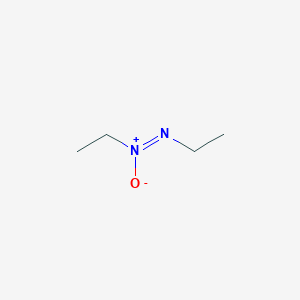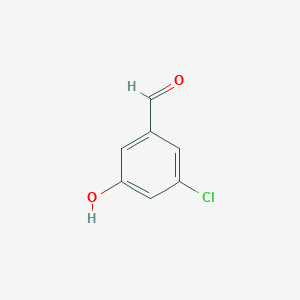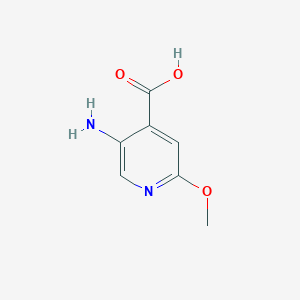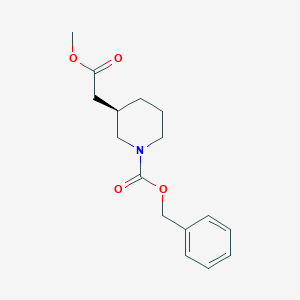
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as BMOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMOP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学研究应用
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in the study of pain management and has been shown to have analgesic effects.
作用机制
The mechanism of action of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the modulation of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased alertness and attention.
生化和生理效应
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which can reduce inflammation. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce pain by inhibiting the activity of pain receptors in the brain.
实验室实验的优点和局限性
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in water. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also relatively easy to synthesize using the Mannich reaction. However, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for the use of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in scientific research. One potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Another potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of chronic pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have analgesic effects and may be effective in the treatment of chronic pain conditions. Additionally, the development of new synthesis methods for (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate may lead to increased availability and lower costs.
合成方法
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been synthesized using various methods, including the Stork-Eschenmoser fragmentation reaction, the Doebner-Miller reaction, and the Mannich reaction. The Stork-Eschenmoser fragmentation reaction involves the conversion of a ketone into an ester using an α-haloester. The Doebner-Miller reaction involves the condensation of an aldehyde with an ethyl cyanoacetate. The Mannich reaction involves the condensation of an aldehyde with a primary or secondary amine and formaldehyde. Among these methods, the Mannich reaction has been the most widely used for the synthesis of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
属性
CAS 编号 |
1253792-11-8 |
|---|---|
产品名称 |
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC 名称 |
benzyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
InChI 键 |
UZEBBOFZASZVBP-CQSZACIVSA-N |
手性 SMILES |
COC(=O)C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
同义词 |
(R)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



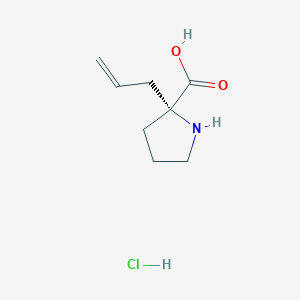
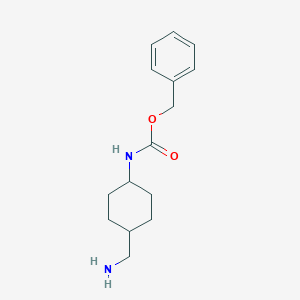
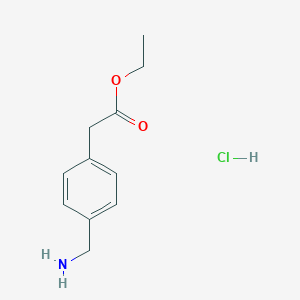
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
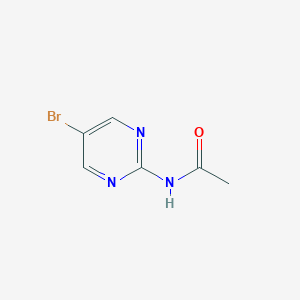
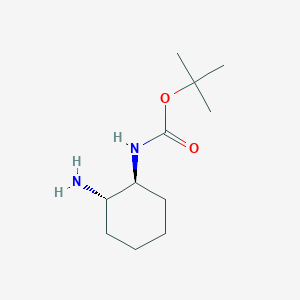

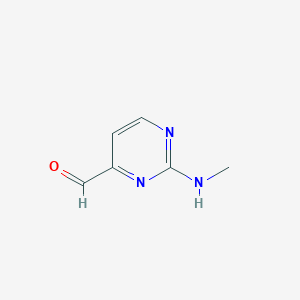
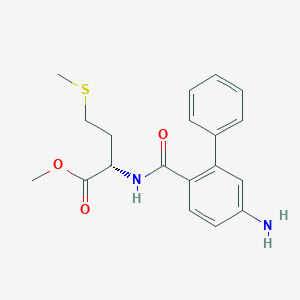
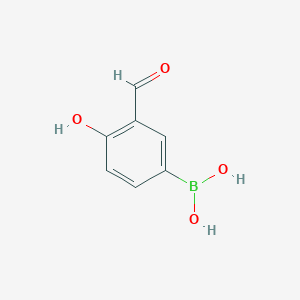
![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)
